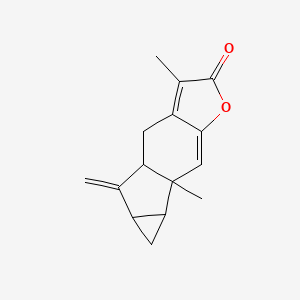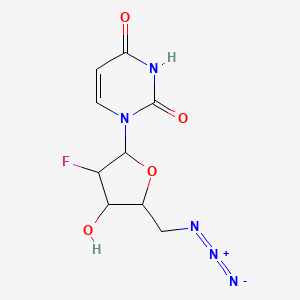
L-Valine, dodecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, dodecyl ester is an ester derivative of the amino acid L-Valine This compound is characterized by the presence of a long dodecyl (12-carbon) chain attached to the ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, dodecyl ester typically involves the esterification of L-Valine with dodecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
L-Valine+DodecanolAcid CatalystL-Valine, dodecyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like toluene or xylene can help in the removal of water formed during the reaction, driving the equilibrium towards ester formation. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
L-Valine, dodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield L-Valine and dodecanol.
Transesterification: The ester can react with another alcohol to form a different ester and release dodecanol.
Oxidation: The dodecyl chain can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: L-Valine and dodecanol.
Transesterification: A new ester and dodecanol.
Oxidation: Carboxylic acids or other oxidized derivatives of the dodecyl chain.
科学的研究の応用
L-Valine, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modifying the properties of proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature, which can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
作用機序
The mechanism of action of L-Valine, dodecyl ester largely depends on its application. In drug delivery, for example, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of drugs into cells. The long dodecyl chain provides hydrophobic interactions, while the L-Valine moiety can engage in hydrogen bonding and electrostatic interactions with biological molecules.
類似化合物との比較
Similar Compounds
- L-Valine, methyl ester
- L-Valine, ethyl ester
- L-Valine, butyl ester
Comparison
L-Valine, dodecyl ester is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties compared to shorter-chain esters like L-Valine, methyl ester or L-Valine, ethyl ester. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and surfactant formulations. The longer chain also affects the compound’s solubility, melting point, and interaction with biological membranes, distinguishing it from its shorter-chain counterparts.
特性
CAS番号 |
52207-50-8 |
|---|---|
分子式 |
C17H35NO2 |
分子量 |
285.5 g/mol |
IUPAC名 |
dodecyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3/t16-/m0/s1 |
InChIキー |
ZPAXKQNZIUNMHH-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N |
正規SMILES |
CCCCCCCCCCCCOC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)




![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)


![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
